Anagrelide Hydrochloride

Essential thrombocythemia Platelet reduction Cytoreductive therapy

Researchers requiring selective PDE3 inhibition for megakaryocyte maturation studies face a critical gap: generic PDE3 inhibitors lack the species-specific platelet-lowering activity essential for ET models. Anagrelide Hydrochloride (CAS 58579-51-4) directly addresses this need. • PDE3 IC50: 36 nM; active metabolite 3-hydroxy anagrelide IC50: 0.9 nM (40-fold potency differential) • 75% lower leukemic transformation rate vs. hydroxyurea (0.07 vs. 0.28 events/100 patient-years) • Exclusive CYP1A2-dependent metabolism enables predictable drug-interaction experimental designs Supplied with ≥98% purity and comprehensive CoA. Global shipping from stocked inventory.

Molecular Formula C10H8Cl3N3O
Molecular Weight 292.5 g/mol
CAS No. 58579-51-4
Cat. No. B1667381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagrelide Hydrochloride
CAS58579-51-4
SynonymsAnagrelide hydrochloride;  BL 4162A;  BL-4162A;  BL4162A;  Agrylin;  Xagrid;  GALE-401;  Thromboreductin
Molecular FormulaC10H8Cl3N3O
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl
InChIInChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H
InChIKeyTVWRQCIPWUCNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anagrelide Hydrochloride: Specifications & Classification


Anagrelide hydrochloride (CAS 58579-51-4) is an imidazoquinazoline derivative with the molecular formula C10H7Cl2N3O·HCl and molecular weight 292.55 g/mol [1]. It functions as a potent inhibitor of phosphodiesterase type III (PDE3) with an IC50 of 36 nM and exerts a species-specific platelet-lowering effect in humans at doses lower than those required for anti-aggregatory activity . The compound is classified as a cytoreductive agent indicated for the reduction of elevated platelet counts in patients with essential thrombocythemia (ET) and related myeloproliferative neoplasms [2].

Anagrelide Hydrochloride: Why Generic Substitution Fails


Generic substitution of anagrelide hydrochloride with other PDE3 inhibitors (e.g., milrinone, cilostazol) or alternative cytoreductive agents (e.g., hydroxyurea) is not scientifically valid due to fundamental differences in therapeutic targeting and clinical outcomes. Anagrelide's platelet-lowering effect occurs via megakaryocyte maturation inhibition at doses that do not alter white cell counts or coagulation parameters, whereas other PDE3 inhibitors lack this species-specific activity [1]. Direct comparative trials reveal that anagrelide achieves significantly lower platelet counts than hydroxyurea (mean difference −65.22 × 10⁹/L) but carries distinct adverse event profiles including higher hemorrhage risk (0.89 vs. 0.43 events/100 patient-years) and lower leukemic transformation potential (0.07 vs. 0.28 events/100 patient-years) [2][3]. These quantifiable differences preclude interchangeable use.

Anagrelide Hydrochloride: Head-to-Head Comparison Evidence


Superior Platelet Reduction vs. Hydroxyurea

In a 2025 systematic review and meta-analysis of six studies encompassing 1,555 participants, anagrelide demonstrated significantly greater platelet reduction compared to hydroxyurea [1].

Essential thrombocythemia Platelet reduction Cytoreductive therapy

Thrombohemorrhagic Event Risk vs. Hydroxyurea

The EXELS phase IV prospective study of 3,649 high-risk ET patients provides direct comparative safety data between anagrelide (n=804) and other cytoreductive therapies (n=2,666), predominantly hydroxyurea [1].

Thrombosis risk Hemorrhage Safety profile

Leukemogenic Potential vs. Hydroxyurea

Long-term safety data from the EXELS study demonstrate substantially different leukemogenic risk profiles between anagrelide and other cytoreductive therapies [1]. With maximum follow-up over 7 years, anagrelide achieved platelet control in over 75% of MPD patients and did not increase the conversion to acute leukemia during the treatment duration analyzed [2].

Leukemic transformation Long-term safety Myeloproliferative neoplasms

PDE3 Inhibition by Active Metabolite

Anagrelide's pharmacodynamic profile is defined by the differential potency of the parent compound and its active metabolite 3-hydroxy anagrelide toward PDE3 inhibition [1].

PDE3 inhibition Pharmacodynamics Active metabolite

CYP1A2-Dependent Metabolism & Drug Interactions

Anagrelide is primarily metabolized by CYP1A2, a metabolic pathway distinct from other cytoreductive agents and PDE3 inhibitors [1]. This creates a unique drug interaction profile with quantifiable clinical implications.

CYP1A2 metabolism Drug interactions Pharmacokinetics

Platelet Morphology and Megakaryocyte Cytoskeleton

A 2025 study examining cytoreductive drug effects on thrombopoiesis revealed differential modifications to platelet size and megakaryocyte cytoskeletal organization across treatment agents [1].

Platelet morphology Megakaryocyte cytoskeleton Thrombopoiesis

Anagrelide Hydrochloride: Research & Clinical Applications


Aggressive Platelet Reduction Without Leukemogenic Risk

Anagrelide is the preferred cytoreductive agent for long-term ET studies where maximizing platelet reduction (mean difference −65.22 × 10⁹/L vs. hydroxyurea) must be balanced against leukemic transformation risk. The EXELS study demonstrates a 75% lower rate of acute leukemia transformation with anagrelide (0.07 vs. 0.28 events/100 patient-years) compared to hydroxyurea-based regimens [1]. This differential is particularly relevant for studies involving patients under 60 years of age or protocols exceeding 5 years duration. Platelet control exceeding 75% of patients with follow-up beyond 7 years supports the durability of response [2].

Thrombopoiesis & Megakaryocyte Biology Studies

Anagrelide uniquely alters actin organization and decreases RANTES expression among all cytoreductive agents tested, effects not observed with hydroxyurea, ruxolitinib, or α-interferon [1]. The compound increases platelet size while inducing abnormal proplatelet architecture and affecting microtubular structure. Exogenous RANTES addition has been shown to reverse anagrelide-induced cytoskeletal abnormalities, providing a tractable experimental system for studying RANTES-dependent megakaryocyte maturation pathways. Researchers investigating the postmitotic phase of megakaryocyte development should select anagrelide specifically for its GATA-1 and FOG-1 transcription factor suppression profile [2].

CYP1A2-Mediated Drug Interaction Studies

Anagrelide's exclusive CYP1A2-dependent metabolism (weak inhibitor; primary substrate) makes it a valuable tool compound for investigating CYP1A2-mediated drug interactions in hematologic contexts [1]. Unlike hydroxyurea (non-CYP metabolism) or ruxolitinib (CYP3A4 substrate), anagrelide's exposure is predictably modulated by CYP1A2 inhibitors (e.g., fluvoxamine, enoxacin) and inducers (e.g., omeprazole) [2]. In vivo studies confirm that digoxin and warfarin do not affect anagrelide pharmacokinetics, enabling clean combinatorial experimental designs [3]. The 40-fold potency differential between anagrelide (IC50 36 nM) and its active metabolite 3-hydroxy anagrelide (IC50 0.9 nM) provides a quantifiable pharmacodynamic endpoint for assessing CYP1A2 modulation effects [4].

Prioritizing Arterial Thrombosis Reduction over Hemorrhage Risk

For clinical research protocols targeting reduction of total thrombotic events in high-risk ET, anagrelide demonstrates a 21% lower total thrombosis rate (1.62 vs. 2.06 events/100 patient-years) and a 72% lower venous thrombosis rate (0.15 vs. 0.53 events/100 patient-years) compared to hydroxyurea-based therapy [1]. This thrombotic risk reduction must be weighed against the 107% higher hemorrhage rate (0.89 vs. 0.43 events/100 patient-years), which increases further to 1.35 events/100 patient-years when combined with anti-aggregatory therapy. Procurement for studies in patients with prior arterial thrombotic events but low baseline bleeding risk would be optimally served by anagrelide over hydroxyurea based on this quantifiable risk-benefit profile.

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